N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide
Description
N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide (CAS: 476355-81-4) is a thiophene-2,5-dicarboxamide derivative featuring dual 3-cyano-substituted tetrahydrobenzo[b]thiophene moieties. Its molecular formula is C₂₄H₂₀N₄O₂S₃ (MW: 492.6362 g/mol). The compound’s core structure consists of a central thiophene ring flanked by two carboxamide groups, each linked to a hydrogenated benzo[b]thiophene unit with a cyano substituent at the 3-position. This design enhances electronic conjugation and steric stability, making it a candidate for applications in materials science and medicinal chemistry, particularly in targeting enzymes or receptors with π-π stacking or hydrogen-bonding interactions .
Synthesis involves reacting thiophene-2,5-dicarboxylic acid with thionyl chloride to form the dicarbonyldichloride intermediate, followed by coupling with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine under controlled conditions .
Properties
IUPAC Name |
2-N,5-N-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S3/c25-11-15-13-5-1-3-7-17(13)32-23(15)27-21(29)19-9-10-20(31-19)22(30)28-24-16(12-26)14-6-2-4-8-18(14)33-24/h9-10H,1-8H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAFIYFVQHFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=C(C5=C(S4)CCCC5)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by two thiophene rings and cyano groups that contribute to its biological activity. The molecular formula is C18H16N4O2S2, and it possesses significant lipophilicity due to the presence of aromatic systems.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that it binds effectively to the active site of 5-LOX, forming hydrogen bonds that stabilize the interaction .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown significant antiproliferative effects against MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cells .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line .
- Selectivity : Notably, the compound exhibited selective toxicity towards cancer cells while demonstrating lower cytotoxicity towards normal fibroblast cells (WI-38), indicating a potential therapeutic window for further development .
Case Studies
- Anti-inflammatory Activity : A study focused on the anti-inflammatory properties revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases .
- Molecular Docking Studies : Computational analyses showed that the compound binds preferentially to 5-LOX with high binding energy (-8.7 kcal/mol), indicating strong interaction and potential as a selective inhibitor .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated that derivatives of N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide exhibit promising antitumor properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives have shown high inhibitory effects against breast cancer cells (MCF-7), with some compounds demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism behind the antitumor activity is primarily attributed to the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation enhances cellular defense mechanisms against oxidative stress and inflammation by upregulating genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . Consequently, this leads to reduced levels of pro-inflammatory cytokines and mediators, which are often elevated in cancerous conditions.
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. By activating the NRF2 pathway, it significantly increases the expression of antioxidant genes, providing protective effects against oxidative damage. This property is crucial for developing therapeutic agents aimed at diseases related to oxidative stress .
Synthesis and Derivative Development
This compound serves as a versatile precursor for synthesizing a variety of heterocyclic compounds. The synthetic pathways involve regioselective attacks and cyclization reactions with various chemical reagents to yield diverse derivatives that possess enhanced biological activities .
Table: Summary of Synthetic Pathways and Biological Activities
Potential in Material Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics and photovoltaic devices. Its ability to form stable thin films and facilitate charge transport can be advantageous in developing organic light-emitting diodes (OLEDs) and organic solar cells .
Chemical Reactions Analysis
2.1. Activation of Thiophene-2,5-Dicarboxylic Acid
Thiophene-2,5-dicarboxylic acid likely undergoes activation via coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) . This step converts carboxylic acids into reactive intermediates (e.g., activated esters) to facilitate amide coupling.
2.2. Amide Bond Formation
The activated carboxylic acid groups react with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine in a two-step nucleophilic substitution. This process is analogous to the synthesis of amide derivatives in related benzothiophene systems, where chloroacetyl chloride or acyl chlorides are used to form amide bonds .
Reaction Conditions and Yields
4.1. NMR Spectroscopy
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¹H NMR : Protons on the tetrahydrobenzothiophene ring appear as multiplets (e.g., aromatic regions) and singlets (e.g., methyl groups) .
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¹³C NMR : Carbonyl carbons (C=O) are observed at ~170 ppm, while aromatic and aliphatic carbons appear in their respective regions .
4.2. Mass Spectrometry
The molecular ion peak for analogous compounds (e.g., m/z ~538) confirms the molecular weight and structural integrity .
5.1. Nucleophilic Substitution
The amino group in benzothiophene derivatives undergoes nucleophilic attack on activated carbonyl groups, forming amide bonds. This is consistent with reactions involving arylidenemalononitriles and acyl chlorides .
5.2. Hydrogen Bonding
The cyano group and amide functionalities can participate in hydrogen bonding with biological targets (e.g., enzymes like 5-lipoxygenase) , influencing pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiophene-2,5-dicarboxamide derivatives. Below is a comparative analysis with key analogs (structural and functional data sourced from and synthesis protocols in ):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic Effects: The 3-cyano group in the target compound introduces strong electron-withdrawing character, distinguishing it from analogs like 476355-50-7 (non-cyano benzothiazole). This enhances dipole interactions in biological targets compared to ethoxy or hydrogenated benzothiazole derivatives.
Solubility: Ethoxy-substituted analogs (e.g., 476355-45-0) exhibit higher aqueous solubility due to polar ether linkages, whereas the target compound’s cyano groups may reduce solubility but improve membrane permeability.
Synthetic Complexity : The target compound requires precise bromination and coupling steps (similar to ’s methods for 6a–6c), whereas acenaphthylene derivatives involve simpler Friedel-Crafts alkylation.
Research Findings and Functional Implications
- For instance, 476355-45-0 showed moderate activity against Staphylococcus aureus (MIC: 8 µg/mL). The cyano group in the target compound may enhance binding to ATP-binding pockets in kinases, as seen in similar nitrile-containing inhibitors.
- Materials Science: Analog 476355-77-8’s extended π-system enables use in organic semiconductors. The target compound’s hydrogenated rings and cyano groups could stabilize charge transport in thin-film devices.
Q & A
Q. Advanced
- Quantum mechanics : DFT calculates electron density at reactive sites (e.g., amide bonds).
- Molecular dynamics : Simulates interactions with CYP450 enzymes to identify metabolic hotspots.
- QSPR models : Correlate logP, TPSA, and polarizability with in vitro clearance data .
How are intermediates characterized during multi-step synthesis?
Q. Basic
- Isolation techniques : Column chromatography (silica gel, eluent: EtOAc/hexane) separates intermediates.
- Spectroscopic tracking : 1H NMR monitors reaction progress (e.g., disappearance of starting material peaks).
- Mass spectrometry : HRMS confirms molecular formulas of unstable intermediates .
What strategies mitigate solubility challenges in biological assays?
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to enhance aqueous solubility.
- Nanoformulation : Use liposomes or PEGylated carriers to improve bioavailability.
- Co-solvent systems : DMSO/PBS mixtures (≤0.1% DMSO) maintain compound stability .
How can researchers validate synthetic pathways using isotopic labeling?
Q. Advanced
- Deuterium tracing : Synthesize deuterated analogs (e.g., CD3CN in cyano group formation) to track reaction mechanisms via 2H NMR.
- Stable isotope dilution : Quantify intermediates via LC-MS with 13C-labeled internal standards.
- Kinetic isotope effects : Compare reaction rates (kH/kD) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
